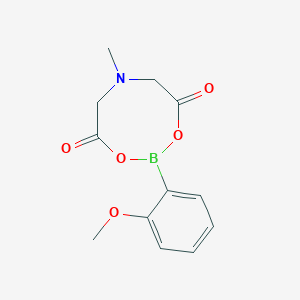
2-(2-Methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Descripción general
Descripción
2-(2-Methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is a useful research compound. Its molecular formula is C12H14BNO5 and its molecular weight is 263.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-(2-Methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione, with the CAS number 1257737-05-5, is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₂H₁₄BNO₅, with a molecular weight of approximately 263.05 g/mol. The compound contains a dioxazaborocane ring system which is significant for its reactivity and potential biological interactions.
Biological Activity Overview
Research into the biological activity of this compound suggests several areas of interest:
- Antimicrobial Activity : Preliminary studies indicate that derivatives of dioxazaborocanes exhibit antibacterial properties. Although specific data on this compound is limited, compounds with similar structures have shown effectiveness against various bacterial strains.
- Antitumor Potential : Compounds in the dioxazaborocane class have been explored for their anticancer properties. The boron atom in the structure may play a role in enhancing the interaction with biological targets involved in cell proliferation and apoptosis.
Antibacterial Activity
A study conducted on related compounds demonstrated significant antibacterial effects against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus). The Minimum Inhibitory Concentration (MIC) values ranged from 3.62 to 7.14 µg/mL for various derivatives . While specific data for this compound was not detailed in the literature reviewed, the structural similarities suggest potential activity.
Antitumor Activity
Research has indicated that compounds containing boron can interact with biological systems in ways that may inhibit tumor growth. For instance, studies on boron-containing compounds have shown that they can induce apoptosis in cancer cells through various mechanisms including disruption of mitochondrial function and interference with cellular signaling pathways .
Data Table: Summary of Biological Activities
| Activity Type | Related Compounds | MIC (µg/mL) | Notes |
|---|---|---|---|
| Antibacterial | Dioxazaborocanes | 3.62 - 7.14 | Effective against MRSA |
| Antitumor | Boron Compounds | Not specified | Induces apoptosis in cancer cells |
Propiedades
IUPAC Name |
2-(2-methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BNO5/c1-14-7-11(15)18-13(19-12(16)8-14)9-5-3-4-6-10(9)17-2/h3-6H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSOPQDDYDUVKIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C2=CC=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















